Cas no 6488-59-1 (1,3-Diphenylparabanic acid)
1,3-Diphenylparabanic acid Chemical and Physical Properties
Names and Identifiers
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- 2,4,5-Imidazolidinetrione,1,3-diphenyl-
- 1,3-diphenylimidazolidine-2,4,5-trione
- 1,3-Diphenylparabanic acid
- 1,3-diphenyl-2,4,5-imidazolidintrion
- diphenyl-imidazolidinetrione
- Diphenyl-imidazolidintrion
- diphenylparabanic acid
- Imidazolidinetrione,diphenyl
-
- Inchi: InChI=1S/C15H10N2O3/c18-13-14(19)17(12-9-5-2-6-10-12)15(20)16(13)11-7-3-1-4-8-11/h1-10H
- InChI Key: WVFNUIVPEBYSNN-UHFFFAOYSA-N
- SMILES: O=C(N(C1=CC=CC=C1)C2=O)N(C3=CC=CC=C3)C2=O
Computed Properties
- Exact Mass: 266.06900
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 57.69000
- LogP: 2.31640
1,3-Diphenylparabanic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,3-Diphenylparabanic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D104935-50mg |
1,3-Diphenylparabanic acid |
6488-59-1 | 50mg |
$ 45.00 | 2022-06-06 | ||
| TRC | D104935-100mg |
1,3-Diphenylparabanic acid |
6488-59-1 | 100mg |
$ 55.00 | 2022-06-06 | ||
| TRC | D104935-250mg |
1,3-Diphenylparabanic acid |
6488-59-1 | 250mg |
$ 100.00 | 2022-06-06 | ||
| Chemenu | CM361664-5g |
1,3-Diphenylimidazolidine-2,4,5-trione |
6488-59-1 | 95%+ | 5g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | Y1264007-250mg |
Imidazolidinetrione, diphenyl- |
6488-59-1 | 98% | 250mg |
$165 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1264007-1g |
Imidazolidinetrione, diphenyl- |
6488-59-1 | 98% | 1g |
$175 | 2024-06-06 | |
| 1PlusChem | 1P00IBVS-1g |
Imidazolidinetrione, diphenyl- |
6488-59-1 | 98% | 1g |
$75.00 | 2025-02-28 | |
| 1PlusChem | 1P00IBVS-5g |
Imidazolidinetrione, diphenyl- |
6488-59-1 | 98% | 5g |
$215.00 | 2025-02-28 | |
| 1PlusChem | 1P00IBVS-10g |
Imidazolidinetrione, diphenyl- |
6488-59-1 | 98% | 10g |
$335.00 | 2025-02-28 | |
| A2B Chem LLC | AI54408-250mg |
1,3-Diphenylimidazolidine-2,4,5-trione |
6488-59-1 | 98% | 250mg |
$25.00 | 2024-04-19 |
1,3-Diphenylparabanic acid Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 1,3-Diphenylparabanic acid
Introduction to 1,3-Diphenylparabanic Acid (CAS No: 6488-59-1)
1,3-Diphenylparabanic acid, identified by the Chemical Abstracts Service Number (CAS No) 6488-59-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its phenyl and carboxylic acid functional groups, has garnered attention due to its structural uniqueness and potential applications in medicinal chemistry. The presence of two phenyl rings at the 1 and 3 positions relative to the carboxylic acid moiety contributes to its distinct chemical properties, making it a subject of interest for synthetic chemists and biologists alike.
The synthesis of 1,3-diphenylparabanic acid involves multi-step organic reactions that highlight the complexity of constructing such a polycyclic aromatic structure. Typically, the process begins with the formation of a benzene derivative followed by functional group transformations that introduce the necessary substituents. Advanced synthetic methodologies, including cross-coupling reactions and palladium catalysis, have been employed to achieve high yields and purity. These synthetic strategies not only underscore the versatility of modern organic chemistry but also open avenues for further derivatization and application development.
In recent years, 1,3-diphenylparabanic acid has been explored for its pharmacological potential. The compound’s structural motif resembles certain bioactive molecules known for their interaction with biological targets. Preliminary studies have suggested that derivatives of this compound may exhibit properties relevant to neurological disorders and anti-inflammatory pathways. The phenyl rings can serve as pharmacophores, interacting with specific receptors or enzymes in biological systems. This has prompted researchers to investigate its analogs as candidates for drug discovery programs.
The pharmaceutical industry is increasingly leveraging computational chemistry and molecular modeling to predict the behavior of novel compounds like 1,3-diphenylparabanic acid. These tools help in understanding how the molecule might behave within a biological context, thereby expediting the drug development process. High-throughput screening techniques have also been applied to assess the compound’s activity against various disease-related targets. Such approaches are crucial in identifying promising candidates that can be further optimized for therapeutic use.
Moreover, the environmental impact of synthesizing and handling 1,3-diphenylparabanic acid is a consideration in modern research practices. Green chemistry principles are being integrated into synthetic routes to minimize waste and reduce energy consumption. For instance, solvent-free reactions and catalytic processes have been explored to enhance sustainability. These efforts align with global initiatives to promote environmentally responsible chemical manufacturing.
The role of 1,3-diphenylparabanic acid in material science is another emerging area of interest. Its rigid aromatic structure makes it a candidate for applications in organic electronics and polymer chemistry. Researchers are investigating how incorporating this compound into materials can enhance their electronic properties or mechanical strength. Such applications could lead to innovations in flexible electronics, conductive polymers, and advanced coatings.
Collaborative efforts between academia and industry are driving innovation in the study of 1,3-diphenylparabanic acid. Joint research projects aim to uncover new synthetic pathways and explore its potential applications in diverse fields. These collaborations foster knowledge exchange and accelerate the translation of laboratory findings into practical solutions. The collective expertise brought together by such partnerships is essential for pushing the boundaries of chemical research.
The future prospects for 1,3-diphenylparabanic acid appear promising as more research unfolds. Ongoing studies focus on optimizing its synthesis for scalability while maintaining high purity standards. Additionally, exploring its derivatives could reveal novel bioactivities that were not apparent in the parent compound. As computational methods improve, so does our ability to predict and design molecules with desired properties.
In conclusion,1,3-diphenylparabanic acid (CAS No: 6488-59-1) stands as a testament to the ingenuity of modern chemical research. Its unique structure offers multiple avenues for exploration across pharmaceuticals, materials science, and environmental chemistry. As scientists continue to unravel its potential, this compound exemplifies how fundamental research can lead to groundbreaking applications that benefit society.
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